molecular formula C16H20N4O5S B3011165 Ethyl 2-(2-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazol-4-yl)acetate CAS No. 1105225-81-7

Ethyl 2-(2-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazol-4-yl)acetate

Cat. No. B3011165
CAS RN: 1105225-81-7
M. Wt: 380.42
InChI Key: WSTODWIGTRHALV-UHFFFAOYSA-N
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Description

The compound "Ethyl 2-(2-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazol-4-yl)acetate" is a complex organic molecule that appears to be related to a family of compounds synthesized for various chemical and pharmacological studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structures, and properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, which was achieved through reactions of benzothiazole derivatives and ethyl bromocyanoacetate in acetone under reflux conditions . Similarly, novel pyrimidine derivatives have been prepared via heating of specific precursors under reflux . These methods suggest that the synthesis of the target compound may also involve multi-component reactions, possibly under reflux conditions, to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . The crystal structure of a related pyrimidine derivative has been determined, revealing a thioamide functional group . These techniques are likely applicable to the analysis of the target compound's molecular structure, which may also feature heterocyclic rings and functional groups common in pyrimidine and thiazole derivatives.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of hydrogen-bonded dimers and quartets, as observed in the structures of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adduct . The Biginelli reaction has been used to obtain pyrimidine derivatives, indicating that similar cyclocondensation reactions may be relevant to the target compound . These reactions are crucial for understanding the reactivity and potential applications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and the functional groups present. For instance, the presence of ethyl ester groups and heterocyclic rings in the compounds suggests certain solubility characteristics and potential biological activity . The exact properties of the target compound would require empirical determination, but it is likely to share some characteristics with the compounds discussed in the provided papers.

Scientific Research Applications

Chemical Synthesis and Methodology Ethyl 2-(2-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazol-4-yl)acetate and similar compounds are often synthesized through various chemical reactions. For instance, the Biginelli reaction, a one-pot synthesis method, is utilized for creating compounds with similar structures, highlighting a green chemistry approach that shortens reaction times (Morigi et al., 2012). Additionally, these compounds are also synthesized through the treatment of different halo ketones or halo esters, as demonstrated in the synthesis of related thiazole and pyrazolo[1,5-a]pyrimidine compounds (Abdelhamid & Afifi, 2010).

Biological Activity and Applications A significant aspect of these compounds includes their potential biological activities. Some derivatives have demonstrated low antibacterial and antitumor activities, as shown in studies where compounds similar to Ethyl 2-(2-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazol-4-yl)acetate were synthesized and tested (Gasparyan et al., 2016). Moreover, research indicates that some of these compounds exhibit significant in vitro antitumor activity against specific cell lines, such as HepG2, a liver cancer cell line. This showcases their potential as antitumor agents (Fahim et al., 2019).

Synthetic Applications and Transformations These compounds are also noteworthy for their synthetic applications. They are often used as intermediates in the synthesis of various derivatives. For example, Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound with a structure somewhat similar to the one , has been synthesized and transformed into various amino substituted products, indicating the versatility of these compounds in synthetic chemistry (Bevk et al., 2001).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically requires experimental studies and is often not predictable from the chemical structure alone .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. This could include in vitro studies to determine its activity against various biological targets, and in vivo studies to assess its efficacy and safety in animal models .

properties

IUPAC Name

ethyl 2-[2-[3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-4-25-13(22)7-10-8-26-15(18-10)19-12(21)6-5-11-9(2)17-16(24)20(3)14(11)23/h8H,4-7H2,1-3H3,(H,17,24)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTODWIGTRHALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=C(NC(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazol-4-yl)acetate

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